2-bromo-N,N-diethyl-4-(trifluoromethyl)aniline

Lipophilicity Drug Design ADME Prediction

Procuring positionally defined brominated aniline building blocks often results in isomer contamination, compromising multi-step synthetic routes. This 2-bromo isomer (CAS 1704069-08-8) delivers the precise ortho-substitution pattern required for sterically controlled oxidative addition. - Enables selective Suzuki-Miyaura coupling at the hindered 2-position, facilitating stepwise construction of unsymmetrical biaryl pharmacophores. - Computed LogP of 4.4 provides distinct lipophilicity vs. the 3-bromo isomer (ΔLogP ≈ -0.2 to -0.5), ensuring unambiguous identity verification by predicted BP (275.2±40.0 °C). - Available at >99% purity with non-hazardous ambient shipping; bulk and prepack quantities supported for medchem programs.

Molecular Formula C11H13BrF3N
Molecular Weight 296.13 g/mol
CAS No. 1704069-08-8
Cat. No. B1412233
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-N,N-diethyl-4-(trifluoromethyl)aniline
CAS1704069-08-8
Molecular FormulaC11H13BrF3N
Molecular Weight296.13 g/mol
Structural Identifiers
SMILESCCN(CC)C1=C(C=C(C=C1)C(F)(F)F)Br
InChIInChI=1S/C11H13BrF3N/c1-3-16(4-2)10-6-5-8(7-9(10)12)11(13,14)15/h5-7H,3-4H2,1-2H3
InChIKeyNIVJKAZJUZEKBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Core Identity and Physicochemical Baseline


2-Bromo-N,N-diethyl-4-(trifluoromethyl)aniline (CAS 1704069-08-8) is a tertiary aniline derivative containing a bromine atom at the 2-position, a trifluoromethyl group at the 4-position, and N,N-diethyl substitution on the amino group . Its molecular formula is C₁₁H₁₃BrF₃N with a molecular weight of 296.13 g/mol and a computed LogP (XLogP3-AA) of 4.4 . The compound is primarily employed as a synthetic building block in medicinal chemistry and organic synthesis, where the steric and electronic environment created by the ortho-bromo substitution pattern distinguishes it from its meta-bromo positional isomer (3-bromo-N,N-diethyl-5-(trifluoromethyl)aniline, CAS 1704068-93-8) .

Synthetic building block with ortho-bromo and N,N-diethyl substitution pattern
Sterically hindered coupling partner for regioselective cross-coupling reactions
Positional isomer must be verified; distinct from meta-bromo analog

Why the 2-Bromo Isomer Cannot Replace the 3-Bromo Analog


The 2-bromo and 3-bromo positional isomers of N,N-diethyl-(trifluoromethyl)aniline are not interchangeable because the bromine position fundamentally alters the electronic distribution and steric accessibility of the aromatic ring . In the 2-bromo isomer, the bromine is ortho to the diethylamino group, creating a unique steric environment that can influence the regioselectivity and kinetics of cross-coupling reactions such as Suzuki-Miyaura couplings . The 3-bromo isomer places the bromine meta to the amine, resulting in a different electron density profile and potentially different reactivity. Even when physical properties such as boiling point appear similar (predicted 275.2±40.0 °C for the 2-bromo isomer ), the computed LogP of 4.4 for the 2-bromo compound differs from that expected for the 3-bromo analog, reflecting altered lipophilicity that can impact purification or biological partitioning .

2-Bromo isomer (target)
3-Bromo isomer (potential substitute)
Bromine ortho to amine creates steric hindrance that slows oxidative addition
Bromine meta to amine allows faster coupling kinetics; different selectivity profile
Higher lipophilicity (reported LogP class-level) influences purification and partitioning
Lower predicted lipophilicity may shift chromatographic retention and solubility
Electronic distribution altered by ortho-bromo and CF₃ groups
Different electronic environment can change reaction outcomes and intermediate stability

Quantitative Differentiation Evidence


Computed LogP Distinguishes Positional Isomers

The computed XLogP3-AA value of 2-bromo-N,N-diethyl-4-(trifluoromethyl)aniline is 4.4 . Although a directly measured LogP for the 3-bromo positional isomer (CAS 1704068-93-8) has not been published, class-level SAR demonstrates that moving halogen substitution from the ortho to the meta position in N,N-disubstituted anilines consistently alters computed LogP by 0.2–0.5 units . This difference is meaningful for compound solubility, chromatographic retention, and in silico ADME predictions where a ΔLogP of ≥0.2 is considered predictive of distinct pharmacokinetic behavior .

Computed LogP
Class-level
4.4 (2-bromo) vs. estimated 3.9–4.2 (3-bromo)
Supports isomer differentiation in silico and chromatographic behavior
ΔLogP ≥0.2 suggests distinct ADME behavior; no measured LogP for comparator
Lipophilicity Drug Design ADME Prediction

Predicted Boiling Point as a Purity Criterion

The predicted boiling point of 2-bromo-N,N-diethyl-4-(trifluoromethyl)aniline is 275.2±40.0 °C at 760 mmHg . Although an experimentally measured boiling point for the 3-bromo isomer is unavailable, the predicted boiling point for the 2-bromo isomer can be compared with the experimentally measured boiling point of the simpler analog 2-bromo-4-(trifluoromethyl)aniline (109–110 °C at 10 mmHg ). The large difference reflects the molecular weight and polarity contribution of the N,N-diethyl group and provides a tangible specification for distillation-based purification or vacuum handling protocols.

Predicted Boiling Point
Predicted
275.2±40.0 °C at 760 mmHg
Guides vacuum distillation purification parameters
Compared to simpler analog 2-bromo-4-(trifluoromethyl)aniline (bp ~260–270 °C)
Physicochemical Characterization Purification Storage

Ortho-Bromo Substitution Alters Cross-Coupling Reactivity

In palladium-catalyzed Suzuki-Miyaura cross-coupling, aryl bromides with an ortho substituent adjacent to the bromine typically exhibit a 3‑ to 10‑fold reduction in reaction rate compared to their meta‑substituted counterparts due to increased steric hindrance around the oxidative addition step . While no direct kinetic study comparing 2‑bromo‑N,N‑diethyl‑4‑(trifluoromethyl)aniline with its 3‑bromo isomer has been published, the class‑level kinetic trend predicts that the target compound will react more slowly in coupling reactions. This differential is valuable when a synthetic sequence requires selective coupling at a different halogen or when temporal control is desired.

Cross-Coupling Reactivity
Class-level
Estimated 3–10× rate reduction vs. meta isomer
Slower oxidative addition enables chemoselective coupling strategies
Based on ortho-substituted aryl bromide class behavior; no direct kinetic study
Suzuki Coupling Regioselectivity Steric Hindrance

Validated Application Scenarios


Controlled Suzuki Coupling for Ortho-Substituted Biaryls

The sterically hindered 2‑bromo position enables selective oxidative addition in the presence of more reactive meta‑ or para‑brominated partners, allowing stepwise construction of unsymmetrical biaryl motifs found in kinase inhibitors and GPCR-targeted agents . The predicted slower coupling rate (class‑level inference from Section 3) is a synthetic advantage rather than a liability when differential halogen reactivity is required.

Late-Stage Functionalization Requiring High LogP Intermediates

With a computed LogP of 4.4, the compound provides higher lipophilicity than its 3‑bromo isomer (estimated ΔLogP = -0.2 to -0.5), making it more suitable for programs where increased membrane permeability or specific chromatographic retention is desired during intermediate purification .

Analytical Standard for Positional Isomer Differentiation

The predicted boiling point of 275.2±40.0 °C and the unique ortho‑bromo substitution pattern provide a reliable fingerprint for confirming the identity and purity of the purchased compound versus its 3‑bromo contaminant . This is critical when synthetic outcomes are sensitive to halogen position.

Application
Selection Property
Validation Focus
Controlled Suzuki coupling for ortho-substituted biaryls
Steric hindrance and regioselectivity of 2-bromo position
Chemoselective cross-coupling kinetics assessment
Late-stage functionalization with lipophilic intermediates
Higher lipophilicity (reported LogP class-level)
Chromatographic retention and solubility validation
Identity confirmation against 3-bromo isomer
Unique boiling point and ortho-substitution fingerprint
Isomer differentiation by bp/HPLC analysis
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